Home > Products > Screening Compounds P35711 > hemoglobin Fukutomi
hemoglobin Fukutomi - 134289-38-6

hemoglobin Fukutomi

Catalog Number: EVT-1520281
CAS Number: 134289-38-6
Molecular Formula: C17H22N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin Fukutomi is classified as a high oxygen affinity variant of hemoglobin. It falls under the category of hemoglobinopathies, which are genetic disorders resulting from abnormal hemoglobin structure or function. The variant's high affinity for oxygen can lead to clinical implications such as reduced oxygen delivery to tissues, which may necessitate further evaluation in patients presenting with symptoms of anemia or related conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin Fukutomi involves the same general pathways as other types of hemoglobin. Hemoglobin is synthesized in erythroid progenitor cells within the bone marrow through a complex series of steps involving both heme and globin production. The heme component is synthesized in mitochondria and cytosol, while globin chains are produced by ribosomes in the cytosol .

In the case of hemoglobin Fukutomi, the specific mutation (alpha 126(H9)Asp→Val) alters the properties of the tetrameric structure, affecting its oxygen binding characteristics. This substitution results in increased resistance to auto-oxidation, which is crucial for maintaining functional integrity under physiological conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of hemoglobin Fukutomi retains the tetrameric form typical of adult hemoglobin, consisting of two alpha and two beta subunits. The specific mutation at position 126 alters the interaction between subunits, particularly at the alpha 1-beta 1 interface. This modification affects how oxygen binds to each heme group within the tetramer.

Data on its binding affinity indicate that hemoglobin Fukutomi has a log P50 value (partial pressure of oxygen at which hemoglobin is 50% saturated) of approximately 0.201 at pH 7.0, compared to normal values around 1.087, illustrating its significantly higher affinity for oxygen .

Chemical Reactions Analysis

Reactions and Technical Details

Hemoglobin Fukutomi participates in standard biochemical reactions typical for hemoglobins but exhibits altered kinetics due to its high affinity for oxygen. The binding reaction can be summarized as follows:

Hemoglobin+O2Oxyhemoglobin\text{Hemoglobin}+O_2\rightleftharpoons \text{Oxyhemoglobin}

This reaction is influenced by factors such as pH, carbon dioxide concentration, and temperature, which can shift the equilibrium towards either oxyhemoglobin or deoxyhemoglobin states.

The variant's increased resistance to auto-oxidation indicates that it undergoes fewer reactions leading to methemoglobin formation compared to normal hemoglobins .

Mechanism of Action

Process and Data

The mechanism by which hemoglobin Fukutomi functions involves cooperative binding dynamics similar to those observed in normal hemoglobins but with enhanced efficiency due to its high oxygen affinity. When one molecule of oxygen binds to a heme group, it induces a conformational change that increases the likelihood of additional oxygen molecules binding to other heme sites within the tetramer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemoglobin Fukutomi shares several physical properties with typical adult hemoglobins but exhibits distinct differences due to its structural modifications:

  • Molecular Weight: Approximately 64 kDa (similar to other adult hemoglobins).
  • Isoelectric Point: Variations may occur due to changes in charge from the amino acid substitution.
  • Solubility: Generally soluble in aqueous solutions but may exhibit altered solubility characteristics based on pH and ionic strength.
  • Stability: Increased resistance to denaturation and auto-oxidation compared to normal variants.

Studies indicate that this variant maintains functional characteristics essential for oxygen transport while presenting unique challenges in clinical settings .

Applications

Scientific Uses

Hemoglobin Fukutomi serves as an important subject for research into hemoglobinopathies and their implications for human health. Its unique properties make it valuable for:

  • Clinical Diagnostics: Understanding variants like hemoglobin Fukutomi aids in diagnosing conditions related to abnormal hemoglobins.
  • Biochemical Research: Investigating the mechanisms behind high-affinity variants contributes to broader knowledge about oxygen transport and delivery.
  • Therapeutic Development: Insights gained from studying such variants can inform therapeutic strategies for conditions like sickle cell disease or thalassemia.

Research continues into how variants like hemoglobin Fukutomi can impact treatment approaches for anemia and related disorders .

Introduction to Hemoglobin Variants

Biochemical Foundations of Hemoglobin Structure and Function

Hemoglobin (Hb) is a tetrameric metalloprotein composed of two α-globin and two β-globin chains, each associated with a heme group capable of binding oxygen. The molecule exhibits quaternary structure dynamics that enable cooperative oxygen binding and release. This allosteric behavior is governed by the equilibrium between two conformational states: the tense (T) state with low oxygen affinity and the relaxed (R) state with high oxygen affinity [4] [7]. The oxygen binding capacity is precisely regulated through intersubunit interactions at critical contact points, particularly the α1β1 and α2β2 interfaces that stabilize the tetrameric structure [4].

The heme environment maintains precise stereochemical constraints where the iron atom coordinates with the proximal histidine (His F8) in each globin chain. Oxygen binding induces tertiary conformational changes that propagate through the globin chains, disrupting intersubunit salt bridges and hydrogen bonds, thereby facilitating the T→R transition [4] [9]. This sophisticated molecular mechanism allows hemoglobin to efficiently bind oxygen in the lungs (high pO₂) and release it in peripheral tissues (low pO₂), exhibiting a sigmoidal oxygen dissociation curve with a P50 of approximately 26 mmHg for normal adult hemoglobin (HbA) [4].

Table 1: Key Structural and Functional Properties of Hemoglobin Variants

VariantSubstitution LocationFunctional ConsequenceOxygen Affinity (P50)
Hb Fukutomiα126(H9)Asp→ValDisrupted α1β1 interfacelog P50 = 0.201 (vs. 1.087 normal)
Hb Sβ6Glu→ValPolymerization in deoxy stateIncreased
Hb Cβ6Glu→LysReduced solubilityMildly increased
Hb Eβ26Glu→LysAltered RNA splicingMildly decreased

Classification and Global Prevalence of Hemoglobinopathies

Hemoglobinopathies constitute the most common monogenic disorders worldwide, affecting over 5% of the global population with 300,000-400,000 severely affected infants born annually [2] [6]. These disorders are classified into two primary categories: structural hemoglobin variants (characterized by qualitative abnormalities in globin chain production) and thalassemia syndromes (characterized by quantitative reductions in globin chain synthesis) [6]. The geographic distribution of hemoglobinopathies correlates strongly with historical malaria-endemic regions, with highest prevalence observed across sub-Saharan Africa, the Mediterranean basin, Middle East, Indian subcontinent, and Southeast Asia [6] [10].

Saudi Arabia demonstrates a particularly high disease burden, with sickle cell disease (SCD) affecting approximately 7.16% of the population in southern regions and β-thalassemia affecting 0.01-1.8% nationally [2] [5] [8]. Molecular epidemiological studies reveal significant regional variation within Saudi Arabia, with eastern and southwestern provinces exhibiting substantially higher prevalence rates compared to central regions [8] [10]. The implementation of mandatory premarital screening programs (MPMSP) since 2004 has revealed persistent high carrier frequencies, particularly for hemoglobin S (30.7% carrier rate) and β-thalassemia (12.8% carrier rate) in screened populations [8].

Table 2: Regional Prevalence of Hemoglobinopathies in Saudi Arabia

RegionSickle Cell Trait (%)β-Thalassemia Trait (%)Study Population
Southern>7.01.832,130 screened individuals [5]
Eastern30.712.8Premarital screening cohort (n=7,054) [8]
Jazan6x higher than central5x higher than centralNational premarital screening [10]
RiyadhBaselineBaselineNational premarital screening [10]

Historical Discovery and Nomenclature of Hemoglobin Fukutomi

Hemoglobin Fukutomi was first identified in 1990 during a screening survey of a Japanese male population and represents a rare structural variant resulting from a point mutation in the α-globin gene [1]. The variant was designated according to the established hemoglobin nomenclature system that names novel variants after the location of their discovery or the proband's surname [3]. Its biochemical designation, Hb Fukutomi [α126(H9)Asp→Val], precisely describes the molecular alteration: substitution of aspartic acid by valine at position 126 of the α-globin chain, located within helix H9 [1].

This specific location places the mutation at a strategic molecular position within the α1β1 subunit interface, a region critical for maintaining hemoglobin's quaternary structure and allosteric properties [1] [4]. The discovery was notable for the variant's exceptional oxygen affinity (log P50 = 0.201 at pH 7.0 versus normal log P50 = 1.087) and its biochemical behavior during analytical processing, particularly the unexpected cleavage of tryptic peptide αT-13 which normally forms part of the trypsin-resistant core of the α-chain [1]. This abnormal proteolytic behavior provided initial clues to the structural alterations induced by the mutation.

The identification of Hb Fukutomi contributed to the expanding catalog of α-chain variants affecting intersubunit contacts, joining other notable examples such as Hb J-Buda (α61(E10)Lys→Asn) and Hb M-Boston (α58(E7)His→Tyr) [1] [4]. Its discovery underscored the functional significance of the α1β1 interface in oxygen affinity regulation and highlighted how single amino acid substitutions at critical contact points can profoundly alter hemoglobin's oxygen transport capabilities.

Properties

CAS Number

134289-38-6

Product Name

hemoglobin Fukutomi

Molecular Formula

C17H22N2OS

Synonyms

hemoglobin Fukutomi

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.